molecular formula C22H23N3O5 B3020725 6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105237-60-2

6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B3020725
CAS No.: 1105237-60-2
M. Wt: 409.442
InChI Key: CSYKPCDJQRAULI-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting from an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazoline core.

    Introduction of Methoxy Groups: Methoxylation reactions can be used to introduce the methoxy groups at the 6 and 7 positions.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Pyrrolidine-1-carbonyl Group: This can be achieved through amide bond formation using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzyl position.

    Reduction: Reduction reactions could target the carbonyl groups or the quinazoline ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazoline ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

6,7-Dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinazoline: Lacks the benzyl and pyrrolidine-1-carbonyl groups.

    3-Benzylquinazoline-2,4-dione: Lacks the methoxy groups and the pyrrolidine-1-carbonyl group.

    4-(Pyrrolidine-1-carbonyl)benzylquinazoline: Lacks the methoxy groups.

Uniqueness

6,7-Dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is unique due to the combination of methoxy, benzyl, and pyrrolidine-1-carbonyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

6,7-Dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This compound is of particular interest due to its potential applications in pharmacology, particularly in the development of anticancer and antimicrobial agents. The unique structural features of this compound suggest that it may interact with various biological targets, leading to significant therapeutic effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name6,7-dimethoxy-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione
Molecular FormulaC22H23N3O5
Molecular Weight395.44 g/mol
CAS Number1105237-60-2

Synthesis

The synthesis of this compound typically involves several organic reactions:

  • Formation of Quinazoline Core : Starting from anthranilic acid derivatives through cyclization reactions.
  • Methoxylation : Introduction of methoxy groups at the 6 and 7 positions.
  • Benzyl Group Attachment : Achieved via Friedel-Crafts alkylation.
  • Pyrrolidine Group Formation : Accomplished through amide bond formation.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. A study evaluated the cytotoxicity of various quinazoline derivatives against cancer cell lines using the MTT assay. The results demonstrated that compounds similar to this compound exhibited varying degrees of cytotoxicity against different cancer cell lines.

CompoundIC50 (µM)Cancer Cell Line
6,7-Dimethoxyquinazoline Derivative15.5MCF-7 (Breast Cancer)
6,7-Dimethoxyquinazoline Derivative20.0HeLa (Cervical Cancer)

The compound demonstrated an IC50 value indicative of moderate potency against MCF-7 cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

In addition to anticancer properties, this compound has been tested for antimicrobial activity against various bacterial strains using the agar well diffusion method. The results showed that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus1275
Escherichia coli1080
Candida albicans1177

Among the tested compounds, those with similar structures showed promising antimicrobial activity comparable to standard antibiotics like ampicillin .

Case Studies and Research Findings

A notable study highlighted the design and synthesis of a series of quinazoline derivatives as potential fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV. The compounds were evaluated for their antimicrobial efficacy against various strains and exhibited moderate activity levels .

Another research effort focused on the antiviral potential of quinazoline derivatives, where several compounds were assessed for their inhibitory effects on viruses such as vaccinia and adenovirus. The findings suggested that modifications in the quinazoline structure could enhance antiviral activity significantly .

Properties

IUPAC Name

6,7-dimethoxy-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-29-18-11-16-17(12-19(18)30-2)23-22(28)25(21(16)27)13-14-5-7-15(8-6-14)20(26)24-9-3-4-10-24/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYKPCDJQRAULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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